2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine
Description
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine is a pyridine derivative featuring two trifluoromethyl (-CF₃) groups at positions 2 and 4 and a hydroxymethyl (-CH₂OH) substituent at position 6. The hydroxymethyl group introduces hydrogen-bonding capability, which may enhance interactions in biological or catalytic systems.
Properties
IUPAC Name |
[4,6-bis(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-5(3-16)15-6(2-4)8(12,13)14/h1-2,16H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBJYVKNBENMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264332 | |
| Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615580-18-2 | |
| Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615580-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Bis(trifluoromethyl)-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine typically involves the introduction of trifluoromethyl groups onto a pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the stability of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine may involve large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the trifluoromethyl groups.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2,4-Bis(trifluoromethyl)-6-carboxypyridine, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Data Table: Key Structural Analogs and Properties
Biological Activity
2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine is a pyridine derivative characterized by two trifluoromethyl groups at the 2 and 4 positions and a hydroxymethyl group at the 6 position. This compound has garnered attention due to its unique structural features that contribute to its biological activity and potential applications in medicinal chemistry.
- Molecular Formula: C₉H₆F₆N
- Molecular Weight: Approximately 245.12 g/mol
- Structural Features:
- Trifluoromethyl groups enhance lipophilicity and stability.
- Hydroxymethyl group allows for various chemical reactions.
Research indicates that 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine exhibits several biological activities:
- Antiviral Activity: The compound has shown promising results against influenza viruses, demonstrating a direct effect on viral replication. In studies, it achieved significant reductions in viral loads in infected mice models .
- Anticancer Activity: It has been reported to inhibit the proliferation of cancer cells, specifically in triple-negative breast cancer (TNBC) cell lines, with an IC50 value of 0.126 μM. This suggests a potent selective action against cancerous cells compared to non-cancerous cells .
- Inhibition of Protein Targets: The compound has been found to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis, indicating its potential in cancer therapy .
Case Studies
- Influenza Virus Study:
-
Cancer Cell Proliferation:
- The compound was tested against various cancer cell lines, showing a marked ability to inhibit cell growth. Notably, it displayed a nearly 20-fold greater effect on TNBC cells compared to normal breast epithelial cells (MCF10A), suggesting a favorable therapeutic window for targeting cancerous tissues while sparing healthy cells .
Comparative Analysis with Similar Compounds
The following table compares 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,6-Bis(trifluoromethyl)pyridin-4-ylmethanol | Trifluoromethyl groups at positions 2 and 6 | Lacks hydroxymethyl at position 6 |
| 4-Chloro-2,6-bis(hydroxymethyl)pyridine | Hydroxymethyl groups at positions 2 and 6 with Cl | Contains chlorine instead of trifluoromethyl |
| 5-Methyl-2-(trifluoromethyl)pyridine | Trifluoromethyl group at position 2 | Methyl group instead of hydroxymethyl |
| 2-(Trifluoromethyl)isonicotinic acid | Trifluoromethyl at position 2 | Carboxylic acid functionality |
| 5-Ethyl-2-(trifluoromethyl)pyridine | Trifluoromethyl at position 2 | Ethyl substituent instead of hydroxymethyl |
This comparison illustrates that while these compounds share certain structural features, the unique combination of trifluoromethyl and hydroxymethyl groups in 2,4-Bis(trifluoromethyl)-6-(hydroxymethyl)pyridine contributes to its distinctive properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
